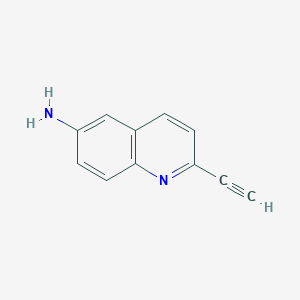

2-Ethynylquinolin-6-amine

説明

2-Ethynylquinolin-6-amine is a quinoline derivative featuring an ethynyl group (-C≡CH) at the 2-position and an amine (-NH₂) at the 6-position of the quinoline scaffold. The ethynyl moiety is notable for its role in click chemistry and cross-coupling reactions, enabling further functionalization for drug discovery or material science applications .

特性

分子式 |

C11H8N2 |

|---|---|

分子量 |

168.19 g/mol |

IUPAC名 |

2-ethynylquinolin-6-amine |

InChI |

InChI=1S/C11H8N2/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h1,3-7H,12H2 |

InChIキー |

SHTRAOLPEDGFNB-UHFFFAOYSA-N |

正規SMILES |

C#CC1=NC2=C(C=C1)C=C(C=C2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylquinolin-6-amine typically involves the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a halogenated quinoline derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for 2-Ethynylquinolin-6-amine may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

2-Ethynylquinolin-6-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Ethyl-substituted quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

2-Ethynylquinolin-6-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Ethynylquinolin-6-amine involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

Quinoline derivatives with amino and substituent groups at various positions exhibit diverse chemical, physical, and biological properties. Below is a detailed comparison of 2-Ethynylquinolin-6-amine with structurally related compounds:

Structural and Functional Group Variations

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Substituents: Bromo at C6, anilino group at C4 with a difluoromethylphenyl moiety. Synthesis: One-step protocol via refluxing 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline, yielding 83% . Applications: Used in rapid library development for chemical probes targeting kinase inhibition or protein-protein interactions .

3-(P-Tolylimino)methyl-2-chloroquinoline-6-amine Substituents: Chloro at C2, imino-linked p-tolyl group at C3, amine at C6. Synthesis: Condensation of 6-amino-2-chloroquinoline-3-carbaldehyde with p-toluidine in methanol/acetic acid, followed by crystallization .

4-(Benzyloxy)-2-methylquinolin-6-amine Substituents: Benzyloxy at C4, methyl at C2, amine at C6. Applications: Lab-scale research compound; benzyloxy groups often improve lipophilicity and blood-brain barrier penetration .

6-Ethyl-2-methylquinolin-4-amine Substituents: Ethyl at C6, methyl at C2, amine at C4.

6,7-Dimethoxyquinolin-4-amine Substituents: Methoxy groups at C6 and C7, amine at C4. Properties: Methoxy groups enhance solubility and electron-donating capacity, useful in optoelectronic materials .

5-Ethyl-6-methoxyquinolin-8-amine Substituents: Ethyl at C5, methoxy at C6, amine at C7. Synthesis: Multi-step route involving ethylation and methoxylation; structural analogs are explored in antimalarial research .

Key Comparative Insights

- Reactivity: The ethynyl group in 2-Ethynylquinolin-6-amine offers distinct reactivity for alkyne-azide cycloaddition (click chemistry) or palladium-catalyzed cross-coupling, unlike inert substituents (e.g., methyl, methoxy) in other derivatives .

- Synthetic Efficiency: One-step methods (e.g., 83% yield for the bromo-anilino derivative ) contrast with multi-step routes for methoxy/ethyl analogs .

- Biological Relevance: Anilino and imino groups (e.g., in and ) are linked to kinase inhibition, whereas ethynyl groups may enable targeted drug conjugate synthesis .

Data Table: Comparative Overview of Quinoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。